molecular formula C17H18N2O2S B5886259 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-phenylethyl)thiourea

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-phenylethyl)thiourea

Cat. No. B5886259
M. Wt: 314.4 g/mol
InChI Key: HUEVPUVQUUBWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-phenylethyl)thiourea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as benzodioxinylphenethylthiourea (BDPET) and has been found to have various biochemical and physiological effects.

Scientific Research Applications

BDPET has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug development. In neuroscience, BDPET has been found to inhibit the uptake of dopamine and norepinephrine, which could lead to its potential use as a treatment for depression and other mood disorders. In cancer research, BDPET has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for anticancer drug development.

Mechanism of Action

The mechanism of action of BDPET involves its ability to inhibit the uptake of monoamine neurotransmitters, such as dopamine and norepinephrine, by binding to the transporters responsible for their uptake. This leads to an increase in the extracellular concentration of these neurotransmitters, which can have various physiological effects.
Biochemical and Physiological Effects:
BDPET has been found to have various biochemical and physiological effects, including inhibition of monoamine uptake, modulation of dopamine release, and induction of apoptosis in cancer cells. BDPET has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using BDPET in lab experiments is its ability to selectively inhibit the uptake of monoamine neurotransmitters, which can be useful in studying the role of these neurotransmitters in various physiological processes. However, one limitation of using BDPET is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on BDPET, including its potential use in the treatment of mood disorders and cancer. Further studies are needed to determine the optimal dosage and administration route for BDPET in these applications. Other areas of research could include the development of new derivatives of BDPET with improved efficacy and reduced toxicity. Additionally, the mechanism of action of BDPET could be further elucidated to better understand its physiological effects.

Synthesis Methods

The synthesis of BDPET involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride with 2-phenylethylamine and thiourea in the presence of a base. The resulting product is then purified using column chromatography. The yield of BDPET can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c22-17(18-9-8-13-4-2-1-3-5-13)19-14-6-7-15-16(12-14)21-11-10-20-15/h1-7,12H,8-11H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEVPUVQUUBWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=S)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-phenylethyl)thiourea

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